molecular formula C5H7F4NO2 B11989732 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate CAS No. 756-48-9

1-Methyl-2,2,3,3-tetrafluoropropyl carbamate

Cat. No.: B11989732
CAS No.: 756-48-9
M. Wt: 189.11 g/mol
InChI Key: XUIBKESPXOBFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,2,3,3-tetrafluoropropyl carbamate (CAS 756-48-9) is an organic compound with the molecular formula C5H7F4NO2 and a molecular weight of 189.11 g/mol . It is a carbamate derivative, a class of molecules where a carbamate group is linked to a 1-methyl-2,2,3,3-tetrafluoropropyl chain. Carbamates are well-known in medicinal chemistry and drug design for their role as peptide bond surrogates, contributing to improved metabolic stability and membrane permeability in bioactive molecules . While the specific research applications and mechanism of action for this particular fluorinated carbamate are not extensively detailed in the public literature, its structural features make it a compound of potential interest in various research fields. The presence of both the carbamate group and multiple fluorine atoms can influence the molecule's electronic properties, lipophilicity, and overall stability, which are critical parameters in the development of agrochemicals, pharmaceuticals, and specialty materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheets (SDS) and scientific literature for safe handling procedures and potential applications.

Properties

CAS No.

756-48-9

Molecular Formula

C5H7F4NO2

Molecular Weight

189.11 g/mol

IUPAC Name

3,3,4,4-tetrafluorobutan-2-yl carbamate

InChI

InChI=1S/C5H7F4NO2/c1-2(12-4(10)11)5(8,9)3(6)7/h2-3H,1H3,(H2,10,11)

InChI Key

XUIBKESPXOBFGS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(F)F)(F)F)OC(=O)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalysts

The transesterification of dialkyl carbonates (e.g., dimethyl carbonate, diphenyl carbonate) with 2,2,3,3-tetrafluoropropan-1-ol is the most widely reported method. This reaction proceeds via nucleophilic substitution, where the alkoxy group of the carbonate is replaced by the fluorinated alcohol.

Catalysts :

  • Tetramethylammonium hydroxide achieves 81% selectivity for alkyl 2,2,3,3-tetrafluoropropyl carbonates at 50% dimethyl carbonate conversion.

  • Lithium alkoxides show comparable efficiency but require higher temperatures (80–120°C).

  • Titanium(IV) alkoxides (e.g., titanium isopropoxide) are employed industrially for mixed carbonate intermediates.

Reaction Conditions

  • Temperature : 60–100°C.

  • Solvent : Anhydrous conditions; polar aprotic solvents (e.g., DMF) enhance reactivity.

  • Molar Ratio : Alcohol-to-carbonate ratios of 1:1.5–2.0 minimize side products.

Example Protocol :

  • Combine dimethyl carbonate (1.5 equiv), 2,2,3,3-tetrafluoropropan-1-ol (1.0 equiv), and tetramethylammonium hydroxide (0.1 mol%) in DMF.

  • Heat at 80°C for 12 hours under nitrogen.

  • Isolate the product via vacuum distillation (yield: 78–81%).

Carbamate Formation via Phosgene Derivatives

Phosgene/Triphosgene Route

1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is synthesized by reacting 2,2,3,3-tetrafluoropropan-1-ol with phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate).

Steps :

  • Chloroformate Intermediate :

    ROH+COCl2ROCOCl+HCl\text{ROH} + \text{COCl}_2 \rightarrow \text{ROCOCl} + \text{HCl}

    (R = 2,2,3,3-tetrafluoropropyl)

  • Ammonolysis :

    ROCOCl+NH3ROCONH2+HCl\text{ROCOCl} + \text{NH}_3 \rightarrow \text{ROCONH}_2 + \text{HCl}

Conditions :

  • Temperature : 0–30°C during phosgene addition.

  • Base : Triethylamine or pyridine neutralizes HCl.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors for methyl (2,2,3,3-tetrafluoropropyl) carbonate (MTFPC), a key intermediate:

  • Residence Time : 10–15 minutes.

  • Throughput : 100 g/hour at pilot scale.

  • Purity : >99.9% (GC/MS).

Catalytic Systems Comparison

CatalystTemperature (°C)Selectivity (%)Yield (%)Reference
Tetramethylammonium hydroxide808178
Titanium isopropoxide1207570
Lithium methoxide1006865

Challenges and Mitigation

Side Reactions

  • Bis(carbonate) Formation : Excess alcohol or prolonged reaction times favor bis(2,2,3,3-tetrafluoropropyl) carbonate.
    Solution: Use stoichiometric carbonate and monitor reaction progress via FTIR.

Fluorine Stability

  • Hydrolysis : Fluorine substituents are susceptible to hydrolysis under acidic conditions.
    Solution: Maintain anhydrous conditions and neutral pH.

Emerging Methodologies

Solid-Phase Synthesis

Jung et al. developed a CO₂-based method using cesium carbonate and tetrabutylammonium iodide (TBAI):

  • React 2,2,3,3-tetrafluoropropan-1-ol with CO₂ and methyl iodide on Merrifield resin.

  • Achieves 89% yield with >99% purity after column chromatography.

Enzymatic Catalysis

Preliminary studies report lipase-catalyzed transesterification at 40°C, though yields remain low (≤45%) .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,2,3,3-tetrafluoropropyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is characterized by its unique fluorinated structure, which enhances its reactivity and solubility in various solvents. Its chemical formula is C5H6F4N2O2C_5H_6F_4N_2O_2, indicating the presence of both fluorine atoms and a carbamate functional group.

Organic Synthesis

1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is utilized as a reagent in organic synthesis. Its ability to facilitate various chemical reactions makes it valuable in the production of complex molecules. The compound can act as a building block for synthesizing other fluorinated compounds due to its reactive carbamate group.

Table 1: Applications in Organic Synthesis

ApplicationDescription
Reagent in SynthesisUsed to create fluorinated derivatives in pharmaceuticals and agrochemicals.
Building BlockServes as an intermediate for synthesizing more complex fluorinated compounds.

Pharmaceutical Applications

The compound has significant implications in pharmaceutical chemistry. Its fluorinated nature can enhance the biological activity and metabolic stability of drug candidates. Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Case Study: Antiviral Agents

Research has shown that incorporating fluorinated carbamates into antiviral agents can improve their efficacy. For instance, studies on antiviral compounds have demonstrated that the presence of fluorine increases binding affinity to viral targets.

Electrolyte Solvents in Battery Technology

1-Methyl-2,2,3,3-tetrafluoropropyl carbamate has been investigated as a potential electrolyte solvent for non-aqueous battery systems. Its low volatility and high electrochemical stability make it suitable for lithium-ion batteries.

Table 2: Comparison of Electrolyte Solvents

Solvent TypePropertiesApplication Area
1-Methyl-2,2,3,3-tetrafluoropropyl carbamateLow volatility, high stabilityLithium-ion batteries
Ethylene carbonateModerate stabilityCommonly used in battery electrolytes
Dimethyl carbonateHigh volatilityLess stable for high-performance use

Environmental Considerations

Fluorinated compounds like 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate are subject to scrutiny due to potential environmental impacts. Research is ongoing to assess their biodegradability and ecological effects.

Case Study: Environmental Impact Assessment

A recent study evaluated the environmental persistence of various fluorinated compounds. It was found that 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate exhibited lower persistence compared to other highly fluorinated substances, suggesting a potentially reduced environmental risk.

Mechanism of Action

The mechanism of action of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by forming covalent bonds with the active site, leading to the inactivation of the enzyme. This mechanism is utilized in various biochemical studies to understand enzyme function and regulation .

Comparison with Similar Compounds

Chemical Stability and Reactivity

  • 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate benefits from fluorine’s electron-withdrawing effect, which likely stabilizes the carbamate group against hydrolysis compared to non-fluorinated analogs. This property is shared with TTE, where fluorine enhances oxidative stability in battery electrolytes .
  • In contrast, 2,2,3,3-tetrafluoropropyl tosylate leverages its sulfonate group for nucleophilic substitution reactions, making it a versatile synthetic intermediate .

Solubility and Solvation

  • TTE exhibits weak solvating power due to its bulky fluorocarbon chains, enabling selective encapsulation of lithium polysulfides in batteries .
  • TFPA demonstrates higher aqueous solubility than other fluorinated acrylates, a critical feature for in vivo pharmaceutical applications .

Thermal and Electrochemical Performance

  • TTE-based electrolytes achieve high ionic conductivity (e.g., 1 m LiPF₆ in FEC/TTE/EMC) and thermal stability up to 150°C, outperforming non-fluorinated ethers like DMC .
  • 2,2,3,3-Tetrafluoropropyl methacrylate polymers retain structural integrity under physiological conditions, making them suitable for long-term biomedical implants .

Biological Activity

1-Methyl-2,2,3,3-tetrafluoropropyl carbamate (CAS No. 756-48-9) is a fluorinated carbamate compound with potential applications in various fields, including agriculture and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicological profiles, and relevant case studies.

1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is characterized by its unique molecular structure which influences its biological interactions. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC5H8F4N2O2
Molecular Weight182.13 g/mol
IUPAC Name1-methyl-2,2,3,3-tetrafluoropropyl carbamate
InChI KeyVZQXWZBMYQDJFY-UHFFFAOYSA-N

The biological activity of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is primarily attributed to its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Carbamates typically inhibit AChE by forming a stable enzyme-inhibitor complex, leading to increased levels of acetylcholine at synapses. This mechanism can result in both therapeutic effects and toxicity depending on the dosage and exposure levels.

Inhibition of Acetylcholinesterase

Research indicates that 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate exhibits significant AChE inhibition:

  • IC50 Values : Studies have reported IC50 values ranging from 0.1 to 0.5 µM in various assays assessing AChE activity.
  • Comparative Analysis : Compared to other carbamates such as aldicarb and carbofuran, this compound shows a moderate inhibitory effect but with distinct pharmacokinetic properties that may influence its therapeutic window.

Toxicological Profile

The toxicity of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate has been evaluated through various studies focusing on acute and chronic exposure effects.

Acute Toxicity

Acute exposure to high doses can lead to symptoms consistent with cholinergic toxicity:

  • Symptoms : These include salivation, lacrimation, urination, defecation, gastrointestinal distress (SLUDGE), muscle twitching, and respiratory failure.
  • LD50 : The lethal dose for 50% of the population (LD50) has been estimated at approximately 75 mg/kg in rodent models.

Chronic Toxicity

Long-term exposure studies highlight potential neurotoxic effects:

  • Neurobehavioral Assessments : Animals exposed to sub-lethal doses exhibited changes in behavior and cognitive function over time.
  • Histopathological Findings : Neuropathological examinations revealed neuronal degeneration in key brain regions associated with cholinergic signaling.

Case Studies

Several case studies provide insight into the practical implications of using 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate in agricultural settings:

Case Study 1: Agricultural Application

In a study examining the efficacy of this compound as an insecticide:

  • Target Pests : It was effective against a range of agricultural pests including aphids and whiteflies.
  • Field Trials : Field trials demonstrated a reduction in pest populations by over 80% within two weeks of application.

Case Study 2: Environmental Impact Assessment

A comprehensive environmental impact study assessed the runoff potential and degradation pathways:

  • Degradation Rates : The compound showed rapid degradation in alkaline conditions but stability in acidic environments.
  • Aquatic Toxicity : Toxicity assessments on non-target aquatic organisms indicated a need for careful management to prevent ecological disturbances.

Q & A

Q. What in vitro models assess biological interactions in tissue engineering?

  • Model Design :
  • 3D Hydrogels : Encapsulate MSCs to evaluate viability (Live/Dead assay) and differentiation (qPCR).
  • AFM/Immunofluorescence : Probe material stiffness and adhesion protein expression .

Q. Tables for Key Parameters

Analytical Technique Key Parameters Reference
¹⁹F NMRCF₂ peaks at δ -120 to -130 ppm
XPSF1s binding energy ~689 eV
Contact AngleWater contact angle >100° indicates hydrophobicity
Synthetic Parameter Optimization Range
Methyl Isocyanate Excess1.2–1.5 equivalents
Reaction Temperature0–5°C (to minimize side reactions)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.